molecular formula C12H11F2NO B13242932 2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene

2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene

Cat. No.: B13242932
M. Wt: 223.22 g/mol
InChI Key: ZRILOBXZEUJFFC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene typically involves the reaction of 2,4-difluorobenzene with cyclopentyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target molecules, leading to various biological effects .

Comparison with Similar Compounds

2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine atoms, isocyanate group, and cyclopentyl ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

2,4-difluoro-1-(1-isocyanatocyclopentyl)benzene

InChI

InChI=1S/C12H11F2NO/c13-9-3-4-10(11(14)7-9)12(15-8-16)5-1-2-6-12/h3-4,7H,1-2,5-6H2

InChI Key

ZRILOBXZEUJFFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)F)F)N=C=O

Origin of Product

United States

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